Comparative Antimalarial Potency of Dihydroartemisinin and Artesunate Against Multidrug-Resistant P. falciparum
In a study of 200 multidrug-resistant P. falciparum isolates from Cambodia, DHA showed an IC50 of 11.26 nM, which is 1.33-fold higher than the IC50 of 8.49 nM for artesunate, indicating that artesunate was more potent in this ex vivo assay [1].
| Evidence Dimension | Ex vivo antimalarial potency (Geometric Mean IC50) |
|---|---|
| Target Compound Data | 11.26 nM |
| Comparator Or Baseline | Artesunate: 8.49 nM |
| Quantified Difference | DHA is 1.33-fold less potent (higher IC50) than artesunate |
| Conditions | Ex vivo histidine-rich protein 2 (HRP2) ELISA assay against 200 P. falciparum isolates from areas of artemisinin-resistant malaria in Cambodia (2009-2010). |
Why This Matters
This quantifies the relative ex vivo potency of DHA versus a key prodrug, artesunate, against clinically relevant drug-resistant strains, informing its selection as a control or comparator in antimalarial research.
- [1] Lin JT, Juliano JJ, Wongsrichanalai C. Ex Vivo Activity of Endoperoxide Antimalarials, Including Artemisone and Arterolane, against Multidrug-Resistant Plasmodium falciparum Isolates from Cambodia. Antimicrob Agents Chemother. 2014 Oct;58(10):5831-5840. View Source
